1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13400564
InChI: InChI=1S/C7H12ClNO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3
SMILES: CC(=O)N1CCC(C1)CCl
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13400564

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone -

Specification

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
IUPAC Name 1-[3-(chloromethyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C7H12ClNO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3
Standard InChI Key RMJRKYTZDLUMEU-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(C1)CCl
Canonical SMILES CC(=O)N1CCC(C1)CCl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound features a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom. The chloromethyl (-CH2_2Cl) substituent at the 3-position and the acetyl (-COCH3_3) group at the 1-position contribute to its electrophilic reactivity and potential for further functionalization . Key molecular properties include:

PropertyValue
Molecular FormulaC6H10ClNO\text{C}_6\text{H}_{10}\text{ClNO}
Molecular Weight147.603 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point274.4 \pm 33.0 \, ^\circ\text{C}
Flash Point119.7 \pm 25.4 \, ^\circ\text{C}
Vapor Pressure0.0±0.6mmHg0.0 \pm 0.6 \, \text{mmHg} at 25°C
LogP (Partition Coefficient)0.03

The low LogP value indicates moderate hydrophilicity, suggesting potential bioavailability in aqueous systems .

Synthesis Methods

Optimization Considerations

Key factors influencing yield and regioselectivity include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

  • Catalysts: Nano-ZnO or copper triflate improves efficiency in analogous heterocyclic syntheses .

  • Temperature: Mild conditions (25–60°C) prevent decomposition of the chloromethyl group .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The chloromethyl group’s reactivity makes the compound a versatile alkylating agent. It serves as a precursor in the synthesis of:

  • Antipsychotics: Structural analogs like CDPPB (a positive allosteric modulator of metabotropic glutamate receptors) feature substituted pyrrolidine cores .

  • Antimicrobials: Pyridine and pyrrolidine derivatives exhibit activity against bacterial and viral pathogens, suggesting potential utility in antimicrobial drug development .

Material Science

The compound’s electrophilic character enables its use in:

  • Polymer Modification: Grafting chloromethyl groups onto polymer backbones for ion-exchange resins.

  • Ligand Design: Coordinating with transition metals in catalysis, as seen in analogous pyrrolidine-metal complexes.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesReactivity Profile
1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanoneBromine substituent instead of chlorineHigher electrophilicity
1-(3-Methyl-pyrrolidin-1-yl)-ethanoneLacks halogen substituentReduced alkylation potential
1-(3-Iodomethyl-pyrrolidin-1-yl)-ethanoneIodine substituentEnhanced leaving-group ability

The chloromethyl derivative balances reactivity and stability, making it preferable for controlled synthetic applications .

Future Research Directions

  • Pharmacological Screening: Evaluate antimicrobial, antiviral, and anticancer activities in vitro.

  • Process Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.

  • Toxicological Studies: Assess acute and chronic toxicity profiles for industrial or pharmaceutical use.

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